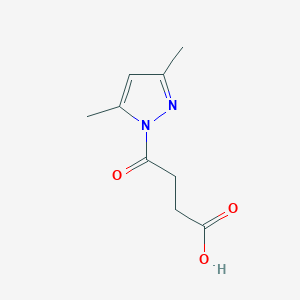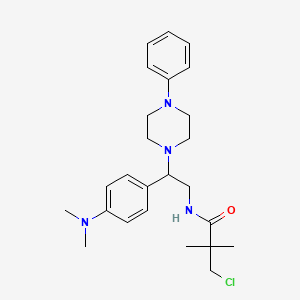
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as M2-TBQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is a stable free radical that has been used in various chemical reactions. M2-TBQ has shown promising results in various studies, and its unique properties make it a valuable tool in scientific research.
Scientific Research Applications
Structural Analysis and Synthesis
Research into structurally related compounds often focuses on synthesis, structural analysis, and potential reactivity. For instance, compounds featuring methoxybenzyl, morpholino, and thiophene moieties have been synthesized and characterized to explore their chemical properties and reactivity. Such studies lay the groundwork for further applications in drug development, materials science, and as intermediates in organic synthesis (Yusof & Yamin, 2005).
Potential Biological Activities
Compounds with morpholine and thiophene structures have been investigated for their biological activities. This includes evaluations of their antibacterial, antioxidant, and potential therapeutic effects. For example, novel thiosemicarbazones, incorporating morpholine and thiophene units, have shown promising antibacterial and antioxidant properties (Karaküçük-Iyidoğan et al., 2014). Such findings indicate that N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide may also possess interesting biological activities worth exploring.
Materials Science and Sensing Applications
In materials science, derivatives of morpholine and thiophene have been utilized in the synthesis of novel polymers and sensing materials. For instance, polymers incorporating oxazole derivatives derived from thiophene have been designed for specific applications such as fluorescence-based chemosensors (Liu et al., 2022). This suggests potential for this compound in the development of advanced materials with novel properties.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)13-21-19(24)20(25)22-14-17(18-3-2-12-28-18)23-8-10-27-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNOJUOJMAJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)
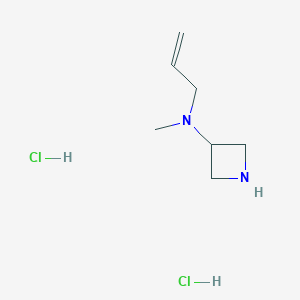
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)
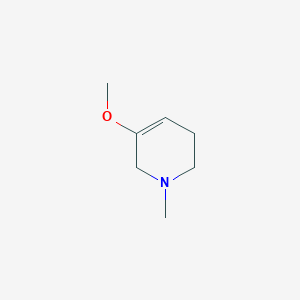
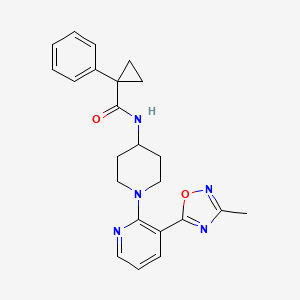
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
